1-(3-Pyrazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine
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Overview
Description
1-(3-Pyrazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine is a synthetic nucleoside analog. It is characterized by the presence of a pyrazole ring attached to the arabinofuranosyl moiety, which is linked to a thymine base.
Preparation Methods
The synthesis of 1-(3-Pyrazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine typically involves multi-step organic reactionsThe final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Chemical Reactions Analysis
1-(3-Pyrazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Common reagents used in these reactions include acids, bases, and organic solvents, depending on the specific reaction conditions required. The major products formed from these reactions are typically derivatives of the original compound with modifications at specific functional groups .
Scientific Research Applications
1-(3-Pyrazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a reference compound in analytical studies.
Biology: The compound is studied for its potential antiviral and anticancer properties, as it can interfere with nucleic acid synthesis and function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of viral infections and certain types of cancer.
Industry: It may be used in the development of diagnostic tools and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 1-(3-Pyrazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid metabolism.
Comparison with Similar Compounds
1-(3-Pyrazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine can be compared with other nucleoside analogs such as:
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Cytarabine: A chemotherapy agent used to treat certain types of cancer.
Gemcitabine: Another chemotherapy agent used to treat various cancers.
What sets this compound apart is its unique pyrazole ring, which may confer distinct biological activities and therapeutic potential.
Properties
CAS No. |
124379-59-5 |
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Molecular Formula |
C13H16N4O5 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-pyrazol-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N4O5/c1-7-5-16(13(21)15-11(7)20)12-10(19)9(8(6-18)22-12)17-4-2-3-14-17/h2-5,8-10,12,18-19H,6H2,1H3,(H,15,20,21)/t8-,9-,10+,12-/m1/s1 |
InChI Key |
KCAFXBRTKGRNCU-MWGHHZFTSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)N3C=CC=N3)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N3C=CC=N3)O |
Origin of Product |
United States |
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